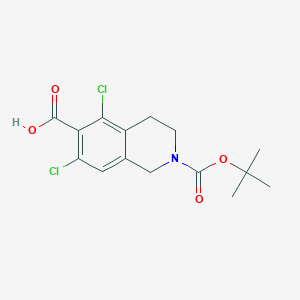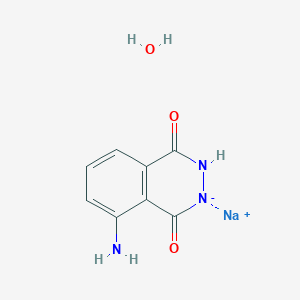![molecular formula C11H8N4OS B1519984 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-64-0](/img/structure/B1519984.png)
2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
“2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with a molecular weight of 244.28 . It is a solid substance and is a derivative of thiadiazole, which is useful in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H8N4OS/c12-11-13-8-9 (17-11)7 (14-15-10 (8)16)6-4-2-1-3-5-6/h1-5H, (H2,12,13) (H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a solid substance . Its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have been reported .Scientific Research Applications
Synthesis and Biological Activity
A series of novel 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds, characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, showed potential in vivo activities (Demchenko et al., 2015).
Antimicrobial Activity
Various derivatives of 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been explored for their antimicrobial activities. These compounds demonstrated effectiveness against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (El-Mariah et al., 2006).
Antitumor Effects
Research has shown that thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, which can be synthesized from 2-aminothiazole and an appropriate aromatic aldehyde, exhibit in vitro antitumor activity against several human cancer cell lines. These compounds also showed significant Aurora A kinase and KSP inhibitory activities, comparable to standard drugs (El‐All et al., 2015).
Chemical Reactivity and Antimicrobial Properties
Studies have demonstrated that 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivatives exhibit a range of chemical reactivities, leading to the formation of pyridazine and pyridine derivatives with antimicrobial properties. This highlights their potential applications in developing new pharmaceuticals (Mohareb et al., 2002).
Antioxidant Properties
Research into pyrimidine derivatives, which include the thiazolo[3,2-a]pyrimidine and thiazin-4(6H)-one classes, has revealed their potential as antioxidants. These findings suggest applications in fields where oxidative stress plays a critical role (Akbas et al., 2018).
Future Directions
Future research could focus on exploring the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives, as these remain largely unexplored . Additionally, the development of novel TopI inhibitors to overcome the defects of current treatments has achieved considerable interest .
properties
IUPAC Name |
2-amino-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-11-13-8-9(17-11)7(14-15-10(8)16)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOPPBCDQMNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)











